Tert-butyl 2-methylbutanoate
Overview
Description
Tert-butyl 2-methylbutanoate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Environmental and Biodegradable Applications
Tert-butyl 2-methylbutanoate is explored for its potential in environmentally friendly applications. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from tert-butyl 3,4-epoxybutanoate and CO2 using cobalt(III) salen catalysts. This copolymer demonstrates high biocompatibility and degradability, hinting at its use in eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).
2. Chemical Synthesis and Pharmaceutical Research
The tert-butyl group, including derivatives like this compound, is frequently used in medicinal chemistry. However, its incorporation can lead to challenges like increased lipophilicity and decreased metabolic stability. Studies comparing tert-butyl with other substituents in drug analogues provide insights for drug discovery and optimization (Westphal et al., 2015).
3. Catalysis and Industrial Chemistry
In industrial chemistry, tert-butyl compounds like 2-methylbutanoate are studied for their role in catalysis and reactions. For instance, the use of tert-butyl halides as promoters in isobutane/2-butene alkylation reactions with Lewis-acidic chloroaluminate ionic liquid catalysts is examined. This research contributes to the understanding of reaction mechanisms and the development of more efficient industrial processes (Aschauer et al., 2011).
4. Molecular Biology and Biochemistry
This compound's derivatives are utilized in molecular biology and biochemistry for the synthesis of complex molecules. For example, studies on the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid using tert-butyl (E)-crotonate show its potential in producing biologically relevant molecules (Bunnage et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 2-methylbutanoate, also known as tert-butyl isovalerate, is a type of ester It’s worth noting that esters, in general, are known to interact with various enzymes and proteins within the body .
Mode of Action
Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This process can result in various biochemical changes depending on the specific alcohol and carboxylic acid produced.
Biochemical Pathways
The hydrolysis of esters, including this compound, can influence various biochemical pathways depending on the specific alcohol and carboxylic acid produced .
Pharmacokinetics
Esters are generally known to be well-absorbed through the gastrointestinal tract and can be widely distributed throughout the body . They are typically metabolized in the liver through hydrolysis, and the resulting products are excreted via the kidneys .
Result of Action
The hydrolysis of esters can result in the production of specific alcohols and carboxylic acids, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water and specific enzymes can facilitate the hydrolysis of this ester . Additionally, factors such as pH and temperature can also influence the rate of this reaction .
Properties
IUPAC Name |
tert-butyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJKZWOLKMCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335183 | |
Record name | tert-butyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-12-5 | |
Record name | tert-butyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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